molecular formula C10H11N3S B5878740 3-(benzylthio)-4-methyl-4H-1,2,4-triazole

3-(benzylthio)-4-methyl-4H-1,2,4-triazole

Cat. No. B5878740
M. Wt: 205.28 g/mol
InChI Key: RJHHDTWFWCTHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylthio)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Angiotensin II Antagonism

3-(Benzylthio)-4-methyl-4H-1,2,4-triazole derivatives have been studied for their potential as angiotensin II (AII) antagonists. These compounds, particularly those with benzylthio groups, have shown promising results in blocking AII pressor response, indicating their potential application in treating hypertension and related cardiovascular conditions (Ashton et al., 1993).

Catalysis and Coordination Chemistry

These triazole derivatives have been used to create half-sandwich complexes with metals like ruthenium and iridium. These complexes exhibit unique properties and are investigated for applications in catalysis, including alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013), (Saleem et al., 2014).

Chemical Synthesis and Modification

Triazole derivatives like 3-(benzylthio)-4-methyl-4H-1,2,4-triazole are used in the synthesis of various other compounds. They have been utilized in controlling regioselection in chemical reactions, contributing to the development of novel synthetic methodologies (Monte et al., 1989).

Metalloprotease Inhibition

Certain triazole compounds exhibit inhibitory activity against metalloproteases like methionine aminopeptidase-2 (MetAP2). These findings suggest potential applications in cancer therapy, as MetAP2 inhibitors can hinder endothelial cell proliferation and angiogenesis (Marino et al., 2007).

Corrosion Inhibition

Triazole derivatives, including those related to 3-(benzylthio)-4-methyl-4H-1,2,4-triazole, have been explored as corrosion inhibitors for metals like steel. Their effectiveness in preventing corrosion in acidic media has been demonstrated, which is significant for industrial applications (Lagrenée et al., 2002).

Biological Evaluation

Some triazole derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial, antifungal, and antioxidant activities. This research contributes to the development of new drugs and therapeutic agents (Tay et al., 2022).

properties

IUPAC Name

3-benzylsulfanyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13-8-11-12-10(13)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHHDTWFWCTHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylthio)-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(benzylthio)-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(benzylthio)-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(benzylthio)-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(benzylthio)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(benzylthio)-4-methyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.